Cas no 55706-57-5 (6-Methylquinoline-8-carboxylic acid)
6-Methylquinoline-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-methylquinoline-8-carboxylic acid
- 8-quinolinecarboxylic acid, 6-methyl-
- 6-Methyl-quinoline-8-carboxylic acid
- 6-Methyl-8-quinolinecarboxylic acid
- AK144000
- 8-Quinolinecarboxylicacid,6-methyl-
- FCH1156770
- ST24045508
- 6-Methylquinoline-8-carboxylic acid
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- MDL: MFCD02752436
- Inchi: 1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14)
- InChI Key: UUDPHSBAQDGNLA-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C)=CC2=CC=CN=C21)=O
Computed Properties
- Exact Mass: 187.06337
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Topological Polar Surface Area: 50.2
Experimental Properties
- PSA: 50.19
6-Methylquinoline-8-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
6-Methylquinoline-8-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ457-200mg |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 200mg |
1328.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ457-50mg |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 50mg |
531.0CNY | 2021-07-12 | |
| Chemenu | CM222791-250mg |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 250mg |
$235 | 2023-01-02 | |
| Chemenu | CM222791-1g |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 1g |
$588 | 2023-01-02 | |
| Chemenu | CM222791-1g |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 1g |
$561 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M848723-100mg |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 100mg |
991.80 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ457-100mg |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 100mg |
891CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ457-250mg |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 250mg |
2322CNY | 2021-05-08 | |
| eNovation Chemicals LLC | Y1049077-500mg |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 500mg |
$350 | 2024-06-06 | |
| Alichem | A189000082-100mg |
6-Methylquinoline-8-carboxylic acid |
55706-57-5 | 98% | 100mg |
$206.01 | 2023-09-01 |
6-Methylquinoline-8-carboxylic acid Suppliers
6-Methylquinoline-8-carboxylic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 6-Methylquinoline-8-carboxylic acid
Comprehensive Overview of 6-Methylquinoline-8-Carboxylic Acid (CAS No. 55706-57-5): Structure, Synthesis, and Emerging Applications
6-Methylquinoline-8-carboxylic acid (CAS No. 55706-57-5) is a heterocyclic organic compound characterized by a quinoline core substituted with a methyl group at the C6 position and a carboxylic acid functional group at the C8 position. This compound belongs to the broader class of quinoline derivatives, which are widely studied for their pharmacological, catalytic, and material science applications. The structural motif of 6-methylquinoline has garnered significant attention in recent years due to its versatility in modulating biological activity and its role as a building block in the synthesis of complex molecules.
The chemical structure of 6-methylquinoline-8-carboxylic acid features an aromatic fused-ring system with a methyl substituent that introduces steric and electronic effects critical for molecular interactions. The carboxylic acid group at position 8 provides additional reactivity, enabling participation in esterification, amidation, and other bioconjugation reactions. Recent studies highlight its utility as a scaffold for developing targeted drug candidates, particularly in the fields of anti-inflammatory and antimicrobial therapies.
Synthetic pathways to CAS No. 55706-57-5 typically involve multistep organic reactions starting from readily available precursors such as anthranilic acids or substituted quinolines. A notable approach reported in 2023 employs palladium-catalyzed cross-coupling reactions under mild conditions to achieve high regioselectivity at the C8 position while preserving the integrity of the quinoline ring system. This methodology aligns with modern green chemistry principles by minimizing byproduct formation and energy consumption.
In the realm of medicinal chemistry, derivatives of 6-methylquinoline have demonstrated promising activity against various disease targets. A 2024 study published in *Journal of Medicinal Chemistry* revealed that compounds bearing this scaffold exhibited potent inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in nonsteroidal anti-inflammatory drug (NSAID) development. The methyl substitution at position 6 was found to enhance metabolic stability compared to unsubstituted analogs.
The carboxylic acid functionality in CAS No. 55706-57-5 also enables its integration into polymeric materials through ester linkage formation. Researchers have explored its use as a monomer for synthesizing conjugated polymers with tunable electronic properties suitable for optoelectronic devices. A 2023 breakthrough demonstrated improved charge transport characteristics when this compound was incorporated into polymer backbones for organic photovoltaic applications.
Beyond pharmaceutical and material science applications, this compound has emerged as a valuable tool in chemical biology research. Its unique spectral properties make it an attractive candidate for designing fluorescent probes capable of detecting specific biomolecules under physiological conditions. Recent work has shown that derivatization with fluorophores enhances its utility as a real-time imaging agent without compromising cell viability.
Sustainability considerations have driven innovations in the production processes for 6-methylquinoline-8-carboxylic acid. Alternative synthesis routes utilizing biocatalytic transformations have been developed to reduce reliance on heavy metal catalysts while maintaining product purity standards required for downstream applications in research and development settings.
The compound's compatibility with various reaction conditions makes it an ideal intermediate for combinatorial chemistry approaches aimed at discovering novel bioactive molecules. Its ability to participate in both electrophilic and nucleophilic substitution reactions expands its synthetic versatility across multiple chemical disciplines.
Ongoing research continues to uncover new aspects of this compound's behavior under different environmental conditions. For instance, recent computational studies have provided insights into its conformational flexibility and solvation dynamics that could inform future design strategies for optimizing molecular interactions.
In academic laboratories worldwide, researchers are investigating how subtle structural modifications around the quinoline core can influence pharmacokinetic profiles when used as lead compounds in drug discovery programs targeting metabolic disorders and neurodegenerative diseases.
The growing body of literature surrounding CAS No. 55706-57-5 underscores its importance as both a fundamental chemical entity and an enabler of technological advancements across multiple scientific domains.
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